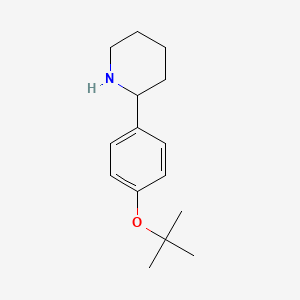

2-(4-(tert-Butoxy)phenyl)piperidine

Beschreibung

2-(4-(tert-Butoxy)phenyl)piperidine is a piperidine derivative featuring a para-substituted tert-butoxy group on the phenyl ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for amines or aromatic systems . This compound’s structure positions it as a candidate for drug development, particularly in targeting central nervous system (CNS) receptors or as a synthetic intermediate for complex molecules .

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)17-13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAZMJWRLJFFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxy)phenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylpiperidine and tert-butyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the hydroxyl group on the phenyl ring.

Formation of the Ether Linkage: The deprotonated phenyl group then reacts with tert-butyl alcohol to form the tert-butoxy group, resulting in the formation of 2-(4-(tert-Butoxy)phenyl)piperidine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(tert-Butoxy)phenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted phenylpiperidines.

Wissenschaftliche Forschungsanwendungen

2-(4-(tert-Butoxy)phenyl)piperidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various biological assays.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-(tert-Butoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on:

Neuroreceptors: Binding to neuroreceptors in the brain, potentially modulating neurotransmitter activity.

Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Methoxyphenylpiperidine Derivatives

Compounds such as 4-[2-(4-methoxyphenyl)phenyl]piperidine (Table 1, Entry 1) replace the tert-butoxy group with a methoxy (–OCH₃) substituent. However, tert-butoxy’s bulk may improve metabolic stability by shielding the piperidine ring from oxidative enzymes .

Fluorophenylpiperidine Derivatives

Fluorine-substituted analogs, such as 4-(4'-fluoro-[1,1'-biphenyl]-4-yl)piperidine (Table 1, Entry 2), introduce electronegative fluorine atoms. Fluorine’s strong electron-withdrawing effect can alter electronic distribution, increasing dipole moments and affecting binding to targets like norepinephrine reuptake transporters. In contrast, the tert-butoxy group’s electron-donating nature may favor interactions with hydrophobic pockets in enzymes .

Biphenylpiperidine Systems

Biphenyl derivatives (e.g., trans-4-(4'-fluoro-biphenyl)piperidine hydrochloride) extend conjugation, enhancing planarity and π-π stacking interactions.

Modifications to the Piperidine Core

Piperazine vs. Piperidine Scaffolds

Replacing piperidine with piperazine (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine) introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. Piperidine derivatives like 2-(4-(tert-butoxy)phenyl)piperidine exhibit lower polarity but higher metabolic stability due to reduced susceptibility to oxidative N-dealkylation .

N-Substituted Piperidines

Compounds such as 4-tert-Boc-amino piperidine (Table 1, Entry 3) incorporate bulky N-protecting groups (e.g., tert-butoxycarbonyl, Boc). These groups enhance solubility in organic phases and protect the amine during synthesis, whereas the unsubstituted piperidine in 2-(4-(tert-butoxy)phenyl)piperidine offers a reactive secondary amine for further functionalization .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Table 1. Example Reaction Conditions for Piperidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | NaOH, CH₂Cl₂, RT, 12h | 65–75 | |

| Aromatic Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 50–60 |

Basic Question: How is the structural integrity and purity of 2-(4-(tert-Butoxy)phenyl)piperidine confirmed in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For instance, tert-butoxy protons appear as a singlet at ~1.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area (e.g., 99% purity at 254 nm) confirm homogeneity .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₅H₂₃NO₂) ensures molecular formula accuracy .

Basic Question: What safety protocols are critical when handling 2-(4-(tert-Butoxy)phenyl)piperidine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 risk) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .

Advanced Question: How can researchers optimize synthetic yield for 2-(4-(tert-Butoxy)phenyl)piperidine while minimizing by-products?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to reduce side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at peak conversion (~80–90% completion) .

Advanced Question: How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent peaks interfering with tert-butoxy signals .

- 2D NMR Techniques : COSY and HSQC resolve overlapping signals, especially in aromatic regions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-benzylpiperidine derivatives) to validate assignments .

Advanced Question: What strategies are recommended for evaluating the biological activity of 2-(4-(tert-Butoxy)phenyl)piperidine?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., serotonin 5-HT₇) using competitive binding assays .

- ADME Profiling : Assess metabolic stability via liver microsome studies (e.g., t½ > 60 min for viable candidates) .

- Structure-Activity Relationship (SAR) : Modify tert-butoxy or phenyl groups to correlate substituent effects with potency .

Q. Table 2. Example Biological Screening Parameters

| Assay Type | Protocol | Reference |

|---|---|---|

| Enzyme Inhibition | IC₅₀ determination via fluorescence | |

| Receptor Binding | Radioligand displacement (Ki values) |

Advanced Question: How can computational tools aid in the design of 2-(4-(tert-Butoxy)phenyl)piperidine derivatives?

Methodological Answer:

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys predict feasible synthetic routes for novel derivatives .

- Molecular Docking : AutoDock Vina models interactions with target receptors (e.g., 5-HT₇R) to prioritize candidates .

- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.